Levamlodipine besylate

Description

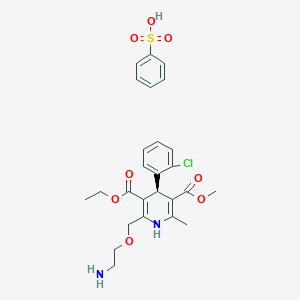

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzenesulfonic acid;3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9)/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBWCRDSRKPIDG-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31ClN2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150566-71-5 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-, 3-ethyl 5-methyl ester, (4S)-, benzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150566-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levamlodipine besylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150566715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEVAMLODIPINE BESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/885H5YC40L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Levamlodipine Besylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a third-generation dihydropyridine calcium channel blocker widely utilized in the management of hypertension and chronic stable angina. Its therapeutic efficacy stems from a highly selective and potent inhibition of L-type voltage-gated calcium channels, primarily in vascular smooth muscle cells. This leads to systemic vasodilation and a subsequent reduction in blood pressure. This technical guide provides a comprehensive overview of the molecular mechanism of action of levamlodipine besylate, detailing its interaction with the L-type calcium channel, the downstream signaling pathways it modulates, and its pleiotropic effects on nitric oxide bioavailability. This document is intended to serve as a detailed resource, incorporating quantitative pharmacological data, in-depth experimental protocols, and visual representations of the key mechanistic pathways to facilitate further research and drug development efforts in the field of cardiovascular pharmacology.

Core Mechanism of Action: L-type Calcium Channel Blockade

Levamlodipine's primary mechanism of action is the stereoselective inhibition of the transmembrane influx of calcium ions through L-type (long-lasting) voltage-gated calcium channels (VGCCs) in vascular smooth muscle and cardiac muscle cells.[1][2] It exhibits a significantly greater affinity for vascular smooth muscle cells than for cardiac muscle cells, which accounts for its potent peripheral vasodilatory effects with minimal impact on cardiac contractility at therapeutic doses.[1][2]

Amlodipine is a racemic mixture of (S)- and (R)-enantiomers, with the (S)-amlodipine (levamlodipine) being the pharmacologically active isomer responsible for the therapeutic effects.[3] The (R)-enantiomer has approximately 1,000-fold weaker activity.[4]

Molecular Interaction with the L-type Calcium Channel

Levamlodipine, as a dihydropyridine, binds to a specific receptor site on the α1 subunit of the L-type calcium channel.[5] This binding is allosteric and state-dependent, with a higher affinity for the inactivated state of the channel.[6][7] This preferential binding to the inactivated state contributes to the voltage-dependent block observed with dihydropyridines, where their inhibitory effect is enhanced in depolarized tissues, such as constricted vascular smooth muscle.[8][9] The binding of levamlodipine stabilizes the channel in a non-conducting conformation, thereby reducing the probability of channel opening in response to membrane depolarization.

The interaction of amlodipine with the L-type calcium channel is characterized by a gradual rate of association and dissociation, which contributes to its slow onset and long duration of action.[10]

Downstream Signaling Pathways in Vascular Smooth Muscle

The inhibition of calcium influx by levamlodipine initiates a cascade of intracellular events within the vascular smooth muscle cells, ultimately leading to vasodilation.

Inhibition of Calcium-Calmodulin Dependent Signaling

Under normal physiological conditions, the influx of extracellular calcium through L-type calcium channels leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This rise in [Ca²⁺]i allows for the binding of calcium to calmodulin, forming a Ca²⁺-calmodulin complex. This complex then activates myosin light chain kinase (MLCK), which in turn phosphorylates the myosin light chains. The phosphorylation of myosin light chains is a critical step for the interaction of actin and myosin filaments, leading to smooth muscle contraction.

By blocking the initial influx of calcium, levamlodipine prevents the formation of the Ca²⁺-calmodulin complex and the subsequent activation of MLCK. This results in a decrease in the phosphorylation of myosin light chains, leading to vascular smooth muscle relaxation and vasodilation.

Modulation of Gq/11 Protein-Coupled Receptor Signaling

Vascular smooth muscle contraction is also regulated by Gq/11 protein-coupled receptors (GPCRs), which are activated by various vasoconstrictors such as norepinephrine and angiotensin II.[11] Activation of these receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium, further increasing [Ca²⁺]i. DAG, in conjunction with calcium, activates protein kinase C (PKC), which can also contribute to smooth muscle contraction.

While levamlodipine does not directly interact with Gq/11 proteins or PLC, its primary action of reducing calcium influx can attenuate the overall contractile response initiated by GPCR activation by limiting the calcium available for both direct contractile protein interaction and for the activation of PKC.

Pleiotropic Effects: Enhancement of Nitric Oxide Bioavailability

Beyond its direct effects on calcium channels, amlodipine has been shown to exert pleiotropic effects, notably by increasing the bioavailability of nitric oxide (NO), a potent vasodilator.[11][12][13][14]

Studies have indicated that amlodipine can stimulate endothelial nitric oxide synthase (eNOS) activity, leading to increased NO production.[11][12] This effect appears to be, at least in part, independent of its calcium channel blocking activity, as the (R)-enantiomer, which is a weak calcium channel blocker, has been shown to be primarily responsible for this NO release.[4] The proposed mechanism involves a kinin-dependent pathway.[4][13][14]

Furthermore, amlodipine has been shown to activate eNOS by altering its phosphorylation state, specifically by increasing phosphorylation at the activating site (Ser1177) and decreasing phosphorylation at the inhibitory site (Thr495).[12] This dual action on eNOS phosphorylation contributes to enhanced NO production. The increase in NO bioavailability contributes to the overall vasodilatory effect of amlodipine and may play a role in its anti-atherogenic properties.

Quantitative Pharmacological Data

| Parameter | Value | Compound | Assay Conditions | Reference |

| Binding Affinity (Kd) | 1.64 ± 0.17 nM | (-)-[³H]amlodipine (racemic) | Saturation binding studies using rat cardiac membrane fragments | [15] |

| 1.68 ± 0.12 nM | (-)-[³H]amlodipine (racemic) | Saturation binding studies using rat cardiac membrane fragments | ||

| IC50 (Inhibition of Ca²⁺-induced contractions) | 1.9 nM | Amlodipine (racemic) | Depolarised rat aorta | [8] |

| 19.4 nM | Amlodipine (racemic) | Contractions induced by 45 mM K⁺ in rat aorta | [8] | |

| IC50 (Block of Cav1.2 channels) | 57 nM | Amlodipine (racemic) | Whole-cell voltage clamp, stimulation frequency of 0.05 Hz | |

| IC50 (Inhibition of radioligand DHP binding) | 4.2 ± 0.6 µM | Quaternary amlodipine | Rabbit skeletal muscle transverse tubule membranes | |

| IC50 (Inhibition of CaVAb channels) | 10 ± 0.4 nM | Amlodipine (racemic) | Bacterial voltage-gated Ca²⁺ channel (CaVAb) | [6] |

Experimental Protocols

Radioligand Binding Assay for L-type Calcium Channels

This protocol provides a general framework for determining the binding affinity of a test compound like levamlodipine to L-type calcium channels using a radiolabeled dihydropyridine.

Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radioligand to L-type calcium channels and the inhibitory constant (Ki) of a non-labeled competitor (e.g., levamlodipine).

Materials:

-

Membrane preparation from a tissue rich in L-type calcium channels (e.g., rat cardiac ventricles, rabbit skeletal muscle transverse tubules).

-

Radioligand: [³H]PN200-110 or another suitable radiolabeled dihydropyridine.

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of an unlabeled dihydropyridine (e.g., nifedipine).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the binding buffer to a known protein concentration.

-

Saturation Binding Assay (to determine Kd and Bmax):

-

Set up a series of tubes containing a fixed amount of membrane protein.

-

Add increasing concentrations of the radioligand to the tubes.

-

For each concentration, prepare a corresponding tube containing the same concentration of radioligand plus a high concentration of the unlabeled competitor to determine non-specific binding.

-

Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.

-

-

Competition Binding Assay (to determine Ki of levamlodipine):

-

Set up a series of tubes containing a fixed amount of membrane protein and a fixed concentration of the radioligand (typically at or below its Kd).

-

Add increasing concentrations of levamlodipine to the tubes.

-

Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + high concentration of unlabeled competitor).

-

Incubate, filter, and measure radioactivity as described above.

-

Calculate the percentage of specific binding at each concentration of levamlodipine.

-

Determine the IC50 value (the concentration of levamlodipine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand.

-

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol outlines the measurement of changes in intracellular calcium concentration in response to a stimulus, and its inhibition by levamlodipine.

Objective: To measure changes in [Ca²⁺]i in cultured vascular smooth muscle cells and to assess the inhibitory effect of levamlodipine on calcium influx.

Materials:

-

Cultured vascular smooth muscle cells.

-

Fura-2 AM (acetoxymethyl ester) stock solution in DMSO.

-

Pluronic F-127.

-

HEPES-buffered saline solution (HBSS).

-

Depolarizing agent (e.g., high concentration of KCl).

-

This compound.

-

Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm).

Procedure:

-

Cell Preparation: Plate vascular smooth muscle cells on glass coverslips or in a suitable microplate and culture until they reach the desired confluency.

-

Fura-2 AM Loading:

-

Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (to aid in dye solubilization) in HBSS.

-

Wash the cells with HBSS and then incubate them with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

-

After loading, wash the cells with HBSS to remove extracellular dye.

-

Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature.

-

-

Measurement of Calcium Response:

-

Mount the coverslip on the microscope stage or place the microplate in the reader.

-

Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

-

To assess the effect of levamlodipine, pre-incubate the cells with the desired concentration of levamlodipine for a specified period.

-

Stimulate the cells with the depolarizing agent (e.g., high KCl) to open L-type calcium channels.

-

Record the changes in the 340/380 nm fluorescence ratio over time.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

-

Calculate the change in the fluorescence ratio in response to the stimulus in the presence and absence of levamlodipine to determine its inhibitory effect.

-

If absolute calcium concentrations are required, a calibration procedure using ionophores (e.g., ionomycin) and calcium buffers is necessary.

-

In Vitro Vascular Reactivity Assessment of Aortic Rings

This protocol describes the use of a wire myograph to assess the effect of levamlodipine on the contractility of isolated arterial segments.

Objective: To evaluate the vasodilatory effect of levamlodipine on pre-constricted isolated rat aortic rings.

Materials:

-

Rat thoracic aorta.

-

Krebs-Henseleit solution (physiological salt solution).

-

Wire myograph system.

-

Vasoconstrictor agent (e.g., phenylephrine or KCl).

-

This compound.

-

Carbogen gas (95% O₂, 5% CO₂).

Procedure:

-

Tissue Preparation:

-

Euthanize a rat and carefully dissect the thoracic aorta.

-

Place the aorta in ice-cold Krebs-Henseleit solution and clean it of adhering connective tissue.

-

Cut the aorta into rings of approximately 2-3 mm in length.

-

-

Mounting the Aortic Rings:

-

Mount each aortic ring on two wires in the chamber of the wire myograph, which is filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

-

Gradually stretch the rings to their optimal resting tension (determined through a normalization procedure).

-

Allow the rings to equilibrate for at least 60 minutes.

-

-

Vascular Reactivity Assessment:

-

To assess the viability of the rings, contract them with a high concentration of KCl.

-

To test endothelial integrity, pre-constrict the rings with a vasoconstrictor (e.g., phenylephrine) and then induce relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine).

-

After washing and re-equilibration, pre-constrict the rings with the chosen vasoconstrictor to a stable plateau.

-

Once a stable contraction is achieved, add cumulative concentrations of levamlodipine to the organ bath and record the relaxation response.

-

-

Data Analysis:

-

Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Construct a concentration-response curve for levamlodipine and calculate the EC50 value (the concentration of levamlodipine that produces 50% of the maximal relaxation).

-

Mandatory Visualizations

Signaling Pathway of Levamlodipine Action in Vascular Smooth Muscle

Caption: Levamlodipine inhibits L-type Ca²⁺ channels, reducing Ca²⁺ influx and leading to vasodilation.

Experimental Workflow for In Vitro Vascular Reactivity Assessment

Caption: Workflow for assessing the vasodilatory effect of levamlodipine on isolated aortic rings.

Logical Relationship of Levamlodipine's Dual Vasodilatory Action

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Paradoxical release of nitric oxide by an L-type calcium channel antagonist, the R+ enantiomer of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular electrophysiology of amlodipine: probing the cardiac L-type calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bps.ac.uk [bps.ac.uk]

- 8. Amlodipine increases endothelial nitric oxide by dual mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amlodipine activates the endothelial nitric oxide synthase by altering phosphorylation on Ser1177 and Thr495 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amlodipine promotes kinin-mediated nitric oxide production in coronary microvessels of failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amlodipine releases nitric oxide from canine coronary microvessels: an unexpected mechanism of action of a calcium channel-blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The unique binding properties of amlodipine: a long-acting calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (-)[3H]amlodipine binding to rat cardiac membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of cardiac L-type calcium channels by quaternary amlodipine: implications for pharmacokinetics and access to dihydropyridine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of S-Amlodipine: A Chiral Switch in Calcium Channel Blockade

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent for hypertension and angina. It is administered as a racemic mixture of S- and R-enantiomers. The S-amlodipine enantiomer is the pharmacologically active moiety, exhibiting potent L-type calcium channel blocking activity, while the R-enantiomer is significantly less active and has been associated with certain adverse effects. This technical guide provides a comprehensive overview of the pharmacology of S-amlodipine, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical implications. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and development in this area.

Introduction

The principle of chirality is of paramount importance in pharmacology, as enantiomers of a drug can exhibit distinct pharmacokinetic and pharmacodynamic properties. Racemic amlodipine has been a cornerstone in the management of cardiovascular diseases for decades. However, the recognition that the therapeutic efficacy resides primarily in the S-enantiomer has led to the development and clinical use of S-amlodipine. This "chiral switch" offers the potential for a more targeted therapeutic approach with an improved safety profile. S-amlodipine is the pharmacologically active isomer, possessing approximately 1000 times greater affinity for the L-type calcium channel compared to the R-enantiomer.[1] This guide delves into the core pharmacology of S-amlodipine, providing a detailed resource for scientists and researchers in the field.

Mechanism of Action

Primary Mechanism: L-type Calcium Channel Blockade

The principal mechanism of action of S-amlodipine is the inhibition of voltage-gated L-type calcium channels in vascular smooth muscle cells and cardiac muscle.[2] By binding to these channels, S-amlodipine inhibits the influx of extracellular calcium ions across the cell membrane. This reduction in intracellular calcium concentration leads to a cascade of events culminating in vasodilation.

The downstream signaling pathway in vascular smooth muscle cells following L-type calcium channel blockade by S-amlodipine is illustrated below:

References

Levamlodipine Besylate: A Comprehensive Technical Guide on Synthesis and Characterization

Introduction

Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, is a third-generation dihydropyridine calcium channel blocker.[1][2][3] It is widely prescribed for the management of hypertension and angina.[3][4] Levamlodipine exerts its therapeutic effect by inhibiting the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and a subsequent reduction in blood pressure.[2][4][5] The (S)-enantiomer possesses approximately 1000 times greater activity than the (R)-enantiomer.[6] This technical guide provides an in-depth overview of the synthesis and characterization of levamlodipine besylate, tailored for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The most common industrial synthesis strategy for this compound involves the chiral resolution of racemic (R,S)-amlodipine, followed by the formation of the besylate salt with benzenesulfonic acid.[7][8] This approach avoids the complexities of asymmetric synthesis while providing a high-purity final product.

Synthesis Workflow

The synthesis process can be visualized as a two-stage procedure: chiral resolution of the racemic free base and subsequent salt formation.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Chiral Resolution and Salt Formation

The following protocol is a representative example derived from patent literature.[7][8]

-

Resolution:

-

Dissolve (R,S)-amlodipine (e.g., 20.44 g, 0.05 mol) in methanol (150 mL) at room temperature with stirring.

-

Add a chiral resolving agent, such as (S)-(-)-2-(benzylamino)-1-phenyl-1-propanol ((S)-BNPPA) (e.g., 11.32 g, 32.5 mmol).

-

Warm the mixture to 30-35°C until all materials are completely dissolved.

-

Cool the reaction solution to 0-5°C and allow it to crystallize for approximately 7-8 hours.

-

Collect the precipitated diastereomeric salt by suction filtration and wash the filter cake with cold methanol (e.g., 2 x 50 mL).

-

-

Salt Formation:

-

Add the obtained filter cake to a methanol-water solution (e.g., Vwater:Valcohol = 8:1, 200 mL).

-

At a temperature of 30-35°C, add a solution of benzenesulfonic acid (e.g., 4.11 g, 26.0 mmol) in purified water (20 mL).

-

Control the temperature at 20-25°C and allow the salt to crystallize for 6-10 hours.

-

Collect the product by suction filtration, and wash the filter cake with purified water (e.g., 2 x 50 mL).

-

Dry the final product, this compound, under reduced pressure.

-

Summary of Synthesis Data

Different resolving agents and solvent systems have been reported, leading to variations in yield and purity.

| Starting Material | Resolving Agent | Solvent System | Molar Yield (%) | Purity (HPLC) (%) | Optical Purity (HPLC) (%) | Reference |

| (R,S)-Amlodipine | (S)-BNPPA | Methanol | 42.1 - 45.9 | 99.72 - 99.85 | 99.97 - 99.98 | [7][8] |

| (R,S)-Amlodipine | L-Tartaric Acid | DMF/Water | 42.24 | 99.44 | 99.49 | [9] |

| Levoamlodipine Base | Benzenesulfonic Acid | Ethanol/Water | 80.8 | - | - | [10] |

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. This involves a combination of chromatographic, spectroscopic, and crystallographic techniques.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity, potency, and chiral identity of this compound.[8][11]

The general workflow for HPLC analysis involves sample preparation, chromatographic separation, and data analysis.

Caption: General workflow for HPLC analysis.

The following is a representative HPLC method for determining related substances.[11]

-

Chromatographic System: High-Performance Liquid Chromatograph.

-

Column: Welch Ultimate C18, 4.6 x 250 mm, 5 µm.

-

Mobile Phase A: 2.3 g/L Ammonium Acetate solution.

-

Mobile Phase B: Methanol.

-

Gradient Program:

-

0-5 min: Linearly change from 55:45 (A:B) to 40:60 (A:B).

-

5-25 min: Hold at 40:60 (A:B).

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 238 nm.

-

Injection Volume: 20 µL.

-

Sample Preparation: Prepare a solution containing approximately 0.25 mg/mL of the sample in the mobile phase.[11]

Various HPLC methods have been published for the analysis of amlodipine and this compound.

| Parameter | Method 1[11] | Method 2[12] | Method 3 (USP)[13] |

| Column | Welch Ultimate C18 (4.6x250mm, 5µm) | C18 (3.9x150mm, 5µm) | C18 (e.g., 3.9x300mm) |

| Mobile Phase | A: 2.3g/L Ammonium Acetate; B: Methanol | Acetonitrile:Methanol:pH 3.0 Buffer (15:35:50) | Triethylamine (pH 3):Methanol:Acetonitrile (50:35:15) |

| Elution Mode | Gradient | Isocratic | Isocratic |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection | 238 nm | 237 nm | 237 nm |

| Column Temp. | 30°C | Ambient | Ambient |

Spectroscopic Characterization

FT-IR spectroscopy is used to identify the functional groups present in the molecule, confirming its chemical structure. The spectrum is typically recorded using a KBr pellet.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3310 | N-H stretching | [14] |

| ~3000 | O-H stretching | [14] |

| 1676 | Carbonyl (C=O) group stretching | [15][16] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive method used for the quantitative determination of levamlodipine in biological matrices, such as plasma, during pharmacokinetic studies.[18] The molecular weight of this compound is 567.05 g/mol (C₂₀H₂₅ClN₂O₅ · C₆H₆O₃S).[19]

Crystallographic Characterization

The solid-state properties of this compound are crucial for formulation development. X-ray crystallography provides definitive information about the crystal structure.

A specific crystalline form of this compound has been characterized as a hydrate.[20]

| Parameter | Value |

| Molecular Formula | (C₂₀H₂₅ClN₂O₅)(C₆H₆O₃S)(H₂O)₁.₅ |

| Molecular Weight | 594.07 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 18.04 Å, b = 8.52 Å, c = 18.91 Å, β = 95.82° |

| Volume (V) | 2880.1 ų |

| Flack Parameter | 0.08 (6) |

XRPD is used for routine identification of the crystalline form of the drug substance.

| 2θ Angle (°) |

| 6.70 |

| 10.12 |

| 12.40 |

| 13.36 |

| 13.68 |

| 17.04 |

| 22.46 |

| 24.16 |

| Data from a specific crystalline form described in patent CN105111137B.[20] |

Pharmacological Profile

Mechanism of Action

Levamlodipine is a voltage-dependent L-type calcium channel blocker. By inhibiting the influx of extracellular calcium ions across the membranes of vascular smooth muscle cells, it causes vasodilation, which reduces peripheral vascular resistance and lowers blood pressure.[2][4]

Caption: Mechanism of action of Levamlodipine.

Pharmacokinetic Properties

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion of the drug. The data below is from bioequivalence studies in healthy subjects following a single 5 mg oral dose.[18]

| Parameter | Condition | Value (Mean ± SD) |

| Cₘₐₓ (ng/mL) | Fasted | 2.70 ± 0.49 |

| Tₘₐₓ (h) | Fasted | 6-12 |

| AUC₀₋ₜ (ng·h/mL) | Fasted | 141.32 ± 36.24 |

| AUC₀₋∞ (ng·h/mL) | Fasted | 157.14 ± 45.65 |

| Biological Half-Life (h) | - | 30-50 |

| Bioavailability (%) | - | 64-90 |

| Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach Cₘₐₓ; AUC: Area under the curve.[2][18] |

References

- 1. Levamlodipine | C20H25ClN2O5 | CID 9822750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Levamlodipine - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. CN113087656A - Amorphous this compound - Google Patents [patents.google.com]

- 7. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN111377851A - Preparation method of this compound - Google Patents [patents.google.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. CN100591670C - Production method of this compound - Google Patents [patents.google.com]

- 11. CN105301164A - Detection method of this compound tablet related substances - Google Patents [patents.google.com]

- 12. jddtonline.info [jddtonline.info]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. researchgate.net [researchgate.net]

- 15. rjpbcs.com [rjpbcs.com]

- 16. impactfactor.org [impactfactor.org]

- 17. go.drugbank.com [go.drugbank.com]

- 18. Bioequivalence of this compound tablets in healthy Chinese subjects: a single-dose and two-period crossover randomized study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. GSRS [precision.fda.gov]

- 20. CN105111137B - this compound crystal, its preparation method and application - Google Patents [patents.google.com]

The Evolution of a Chiral Switch: A Technical Guide to the Discovery and Development of Levamlodipine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, represents a significant advancement in the therapeutic application of calcium channel blockers for the management of hypertension and angina.[1][2] The development of this single-isomer drug, a concept known as a "chiral switch," was driven by the pursuit of a more favorable efficacy and safety profile compared to its racemic predecessor, amlodipine.[3] This technical guide provides a comprehensive overview of the discovery, history, and development of levamlodipine, with a focus on quantitative data, experimental methodologies, and the underlying pharmacological principles.

Discovery and Historical Development

The story of levamlodipine is intrinsically linked to the understanding of stereochemistry in pharmacology. Amlodipine, first marketed as a racemic mixture of its (S)- and (R)-enantiomers, was a widely used and effective antihypertensive agent.[4][5] However, preclinical research revealed that the therapeutic activity of amlodipine resides almost exclusively in the (S)-enantiomer.[2]

The Rationale for a Chiral Switch

The decision to develop a single enantiomer from a successful racemic drug is a strategic one, often aimed at improving the therapeutic index.[3] Key motivations for the development of levamlodipine included:

-

Enhanced Potency: Early receptor binding studies demonstrated that the (S)-enantiomer of amlodipine has a significantly higher affinity for L-type calcium channels, approximately 1000-fold greater than the (R)-enantiomer.[5][6]

-

Improved Tolerability: A primary dose-limiting side effect of racemic amlodipine is peripheral edema.[5] It was hypothesized that the (R)-enantiomer, being less active at the target receptor, might contribute disproportionately to adverse effects.

-

Simplified Pharmacokinetics: The pharmacokinetic profile of a single enantiomer can be less complex and more predictable than that of a racemic mixture.[5]

Key Milestones in Development

The development of levamlodipine involved several critical stages, from the initial chiral separation to extensive clinical evaluation and regulatory approval.

-

Early 2000s: Levamlodipine (as S-amlodipine) began to be marketed in several countries, including India and China.[4][5]

-

August 16, 2002: The Central Drugs Standard Control Organization (CDSCO) in India approved S-amlodipine for the treatment of hypertension.[5]

-

December 19, 2019: The U.S. Food and Drug Administration (FDA) granted marketing approval for levamlodipine maleate (brand name Conjupri) for the treatment of hypertension.[4][7][8] This marked a significant milestone, as it was a new drug application (NDA) submitted by a Chinese pharmaceutical company that received full approval following a standard review.[4]

Mechanism of Action

Levamlodipine is a dihydropyridine calcium channel blocker.[1] Its primary mechanism of action is the inhibition of the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[9]

By binding to and blocking L-type calcium channels (specifically the Cav1.2 subtype), levamlodipine prevents the influx of calcium that is necessary for the contraction of these muscle cells.[10][11][12] This leads to:

-

Vasodilation: Relaxation of the vascular smooth muscle results in the widening of blood vessels, leading to a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure.[10]

-

Antianginal Effects: By dilating coronary arteries, levamlodipine increases coronary blood flow and oxygen supply to the myocardium. Additionally, the reduction in peripheral resistance decreases the afterload on the heart, reducing myocardial oxygen demand.

The signaling pathway for levamlodipine's action in vascular smooth muscle is illustrated below.

Quantitative Data

Numerous clinical studies have been conducted to compare the efficacy, safety, and pharmacokinetic properties of levamlodipine with racemic amlodipine. The data consistently demonstrate that levamlodipine at half the dose of the racemate provides equivalent therapeutic effects with an improved side-effect profile.

Pharmacokinetic Parameters

The pharmacokinetic profiles of levamlodipine and racemic amlodipine have been well-characterized. A bioequivalence study in healthy subjects provides a direct comparison.[13]

| Parameter | Levamlodipine (2.5 mg) | Racemic Amlodipine (5 mg) |

| Cmax (ng/mL) | GMR: 100.24% (fasting) | GMR: 96.48% (fed) |

| AUC0-t (ngh/mL) | GMR: 103.63% (fasting) | GMR: 99.90% (fed) |

| AUC0-∞ (ngh/mL) | GMR: 103.24% (fasting) | GMR: 99.62% (fed) |

| GMR: Geometric Mean Ratio. 90% Confidence Intervals for all parameters fell within the bioequivalence range of 80-125%.[13] |

Clinical Efficacy

Clinical trials have consistently shown that 2.5 mg of levamlodipine is as effective as 5 mg of racemic amlodipine in lowering blood pressure.[5]

| Study | Levamlodipine (2.5 mg) Mean BP Reduction (mmHg) | Racemic Amlodipine (5 mg) Mean BP Reduction (mmHg) | p-value |

| Efficacy and Safety Study (8 weeks) | SBP: 17.32 ± 11.28, DBP: 14.84 ± 7.59 | SBP: 19.71 ± 11.73, DBP: 15.02 ± 6.36 | Not statistically significant |

| Data from a double-blinded study in 204 patients.[14] |

Safety and Tolerability

A key advantage of levamlodipine is its improved tolerability, particularly the reduced incidence of peripheral edema.

| Adverse Event | Levamlodipine Group | Racemic Amlodipine Group | Risk Reduction/p-value |

| Any Adverse Reaction | 6.0% (n=5018) | 8.4% (n=5013) | p < 0.001 |

| Lower Extremity Edema | 1.1% (n=5018) | 3.0% (n=5013) | p < 0.001 |

| Headache | 0.7% (n=5018) | 1.1% (n=5013) | p = 0.045 |

| Data from a pragmatic comparative effectiveness study with 24 months of follow-up.[15] |

Experimental Protocols

The development of levamlodipine relied on robust experimental methodologies, from chiral separation to clinical evaluation.

Chiral Separation of Amlodipine

The isolation of the S-enantiomer is a critical first step. High-performance liquid chromatography (HPLC) is a common analytical method for this purpose.

Protocol: Chiral HPLC Separation of Amlodipine Enantiomers

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A chiral column, such as an Ultron ES-OVM ovomucoid column (150mm x 4.6mm, 5µm), is used.[16]

-

Mobile Phase: A mixture of a buffer and an organic solvent. For example, 20mM dibasic sodium phosphate buffer (pH 7.0) and acetonitrile in an 80:20 v/v ratio.[16]

-

Flow Rate: Typically set at 1.0 mL/min.[16]

-

Column Temperature: Maintained at 25°C.[16]

-

Injection Volume: 10 µL of the sample solution (e.g., 0.1 mg/mL in acetonitrile).[16]

-

Detection: UV detection at a wavelength of 360 nm.[16]

-

Expected Results: The (R)- and (S)-enantiomers will elute at different retention times, allowing for their separation and quantification. For instance, R-Amlodipine may elute at approximately 8.0 minutes and S-Amlodipine at 11.0 minutes under these conditions.[16]

Clinical Trial Design

The clinical development of levamlodipine involved rigorous, well-controlled studies to establish its efficacy and safety.

Protocol: A Randomized, Double-Blind, Comparative Clinical Trial

-

Study Objective: To compare the efficacy and safety of levamlodipine (2.5 mg) with racemic amlodipine (5 mg) in patients with mild to moderate essential hypertension.

-

Patient Population: Adult male and female patients diagnosed with essential hypertension (e.g., sitting diastolic blood pressure between 95 and 114 mmHg).

-

Inclusion Criteria:

-

Age 18-75 years.

-

Diagnosis of mild to moderate essential hypertension.

-

Willingness to provide informed consent.

-

-

Exclusion Criteria:

-

Secondary hypertension.

-

Severe hypertension.

-

History of significant cardiovascular events (e.g., myocardial infarction, stroke) within the past 6 months.

-

Severe renal or hepatic impairment.

-

Known hypersensitivity to dihydropyridine calcium channel blockers.

-

Pregnancy or lactation.

-

-

Study Design:

-

Phase I (Washout): A 1-2 week period where patients discontinue their previous antihypertensive medications.

-

Phase II (Randomization): Patients are randomly assigned to receive either levamlodipine (2.5 mg) or racemic amlodipine (5 mg) once daily.

-

Phase III (Treatment): A double-blind treatment period of 8-12 weeks.

-

-

Efficacy Endpoints:

-

Primary: Change from baseline in sitting diastolic blood pressure at the end of the treatment period.

-

Secondary: Change from baseline in sitting systolic blood pressure, response rate (percentage of patients achieving a target blood pressure), and changes in ambulatory blood pressure monitoring.

-

-

Safety Assessments:

-

Monitoring and recording of all adverse events.

-

Physical examinations.

-

Vital signs.

-

12-lead electrocardiograms (ECGs).

-

Laboratory safety tests (hematology, clinical chemistry, urinalysis).

-

-

Statistical Analysis: Appropriate statistical methods, such as t-tests or analysis of covariance (ANCOVA), are used to compare the treatment groups.

Drug Development Workflow and Regulatory Path

The development of a single-enantiomer drug from a previously approved racemate follows a specific regulatory pathway.

The FDA provides guidance for the development of single-enantiomer drugs, often through the 505(b)(2) regulatory pathway.[14] This pathway allows for the use of data from the previously approved racemic drug, which can streamline the development process. However, the sponsor must still provide sufficient data to establish the safety and efficacy of the single enantiomer.[14] For levamlodipine, this included bioequivalence studies and additional clinical trials.[14]

Conclusion

The development of levamlodipine from racemic amlodipine is a prime example of a successful chiral switch in modern drug development. By isolating the pharmacologically active S-enantiomer, a therapeutic agent with equivalent efficacy and an improved safety profile was created. This in-depth technical guide has provided a comprehensive overview of the discovery, development, and pharmacological basis of levamlodipine, offering valuable insights for researchers and professionals in the field of drug development. The continued study and application of stereochemically pure drugs like levamlodipine will undoubtedly contribute to the advancement of pharmacotherapy.

References

- 1. Levamlodipine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. FDA Approves Conjupri (levamlodipine maleate) for the Treatment of Hypertension-CliniExpert [cliniexpert.com]

- 5. S-Amlodipine: An Isomer with Difference—Time to Shift from Racemic Amlodipine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of different enantiomers of amlodipine on lipid profiles and vasomotor factors in atherosclerotic rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. fda.gov [fda.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Ion channel molecular complexes in vascular smooth muscle [frontiersin.org]

- 12. Calcium Channels in Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A single-dose, randomized, crossover bioequivalence study of levamlodipine besilate tablets in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Effectiveness of Levoamlodipine Maleate for Hypertension Compared with Amlodipine Besylate: a Pragmatic Comparative Effectiveness Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bhu.ac.in [bhu.ac.in]

A Technical Deep Dive into the Calcium Channel Blocking Activity of Levamlodipine Besylate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a potent dihydropyridine calcium channel blocker widely utilized in the management of hypertension and angina.[1][2] Its therapeutic efficacy stems from its high affinity and selectivity for L-type calcium channels, primarily in vascular smooth muscle cells. This technical guide provides a comprehensive overview of the calcium channel blocking activity of levamlodipine besylate, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used to elucidate its effects.

Core Mechanism of Action: Selective L-type Calcium Channel Blockade

This compound exerts its vasodilatory effects by inhibiting the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[2] It achieves this by binding to voltage-gated L-type calcium channels, specifically the α1 subunit, which is the main pore-forming unit of the channel complex.[3][4] The S-enantiomer of amlodipine has been shown to have a significantly higher affinity for these channels, approximately 1000 times greater than the R-enantiomer. This stereoselective binding is the basis for the pharmacological activity of levamlodipine.

By blocking the influx of calcium, levamlodipine reduces the intracellular calcium concentration available to bind with calmodulin. This, in turn, prevents the activation of myosin light chain kinase (MLCK), a crucial enzyme for the phosphorylation of myosin light chains and subsequent smooth muscle contraction. The resulting relaxation of vascular smooth muscle leads to vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure.[5]

Quantitative Pharmacological Data

The calcium channel blocking activity of levamlodipine has been quantified through various in vitro and electrophysiological studies. The following tables summarize key quantitative data, providing a comparative basis for its potency and affinity.

| Parameter | Value | Species/Tissue | Experimental Condition | Reference |

| IC50 | 229 nM (pIC50 = 6.64) | Human | Vascular Tissue | [6] |

| IC50 | 1.9 nM | Rat | Aorta (Ca2+-induced contraction) | [7] |

| IC50 | 19.4 nM | Rat | Aorta (K+-induced contraction) | [7] |

| IC50 | 112 nM | CaVAb (mutant channel) | Electrophysiology | [8] |

| KD | 1.64 ± 0.17 nM | Rat | Cardiac Membranes | [9] |

| Bmax | 0.45 ± 0.08 pmol/mg protein | Rat | Cardiac Membranes | [9] |

| KD | 1.68 ± 0.12 nM | Rat | Cardiac Membranes | [10] |

| Bmax | 0.34 ± 0.08 pmol/mg protein | Rat | Cardiac Membranes | [10] |

Table 1: Potency and Affinity of Amlodipine/Levamlodipine for L-type Calcium Channels. IC50 represents the half-maximal inhibitory concentration, KD is the equilibrium dissociation constant, and Bmax is the maximum receptor density.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the calcium channel blocking activity of levamlodipine.

Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is employed to directly measure the effect of levamlodipine on L-type calcium channel currents in isolated vascular smooth muscle cells.[11][12][13]

1. Cell Preparation:

-

Vascular smooth muscle cells are enzymatically dissociated from arterial tissue (e.g., rabbit ear artery).

-

The isolated cells are transferred to a recording chamber on the stage of an inverted microscope and superfused with a physiological salt solution.

2. Recording Setup:

-

Borosilicate glass micropipettes with a resistance of 3-7 MΩ are filled with an internal solution containing Cs+ to block K+ currents and an ATP-regenerating system.

-

A high-resistance seal (gigaohm seal) is formed between the micropipette and the cell membrane.

-

The cell membrane is then ruptured by applying gentle suction to achieve the whole-cell configuration.

3. Voltage-Clamp Protocol:

-

The membrane potential is held at a negative potential (e.g., -80 mV) to keep the calcium channels in a closed state.

-

Depolarizing voltage steps (e.g., to 0 mV for 200 ms) are applied to elicit inward calcium currents.

-

This compound is applied to the cell via the superfusion system at various concentrations.

4. Data Analysis:

-

The peak inward current is measured before and after the application of levamlodipine.

-

Concentration-response curves are constructed to determine the IC50 value for the inhibition of L-type calcium channel currents.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity (Ki) of levamlodipine for the L-type calcium channel.[14][15][16] This is typically a competitive binding assay using a radiolabeled dihydropyridine antagonist, such as [3H]-nitrendipine.[17][18]

1. Membrane Preparation:

-

Vascular smooth muscle or cardiac tissue is homogenized in a buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

2. Binding Reaction:

-

The membrane preparation is incubated with a fixed concentration of the radiolabeled ligand (e.g., [3H]-nitrendipine) and varying concentrations of unlabeled this compound.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.

-

The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

In Vitro Vascular Smooth Muscle Contraction Assay

This functional assay assesses the ability of levamlodipine to inhibit vasoconstriction in isolated arterial rings.[14][19]

1. Tissue Preparation:

-

Arterial segments (e.g., rat aorta) are dissected and cut into rings of 2-3 mm in length.

-

The rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

2. Isometric Tension Recording:

-

The arterial rings are connected to an isometric force transducer to record changes in tension.

-

The rings are allowed to equilibrate under a resting tension for a specified period.

3. Contraction and Relaxation Measurement:

-

A stable contraction is induced by adding a vasoconstrictor, such as high potassium chloride (KCl) or phenylephrine, to the organ bath.

-

Once a stable plateau of contraction is reached, cumulative concentrations of this compound are added to the bath.

-

The resulting relaxation of the arterial ring is recorded.

4. Data Analysis:

-

The relaxation is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Concentration-response curves are plotted, and the IC50 value for the vasorelaxant effect of levamlodipine is determined.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for patch-clamp electrophysiology.

Caption: L-type calcium channel signaling in vascular smooth muscle.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Levamlodipine | C20H25ClN2O5 | CID 9822750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Ion channel molecular complexes in vascular smooth muscle [frontiersin.org]

- 4. Functional tuning of Vascular L-type Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The unique binding properties of amlodipine: a long-acting calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (-)[3H]amlodipine binding to rat cardiac membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The action of amlodipine on voltage-operated calcium channels in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measuring T-Type Calcium Channel Currents in Isolated Vascular Smooth Muscle Cells | Springer Nature Experiments [experiments.springernature.com]

- 13. docs.axolbio.com [docs.axolbio.com]

- 14. benchchem.com [benchchem.com]

- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antihypertensive mechanism of action and binding sites of nitrendipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Specific high affinity binding of the calcium channel antagonist, [3H]nitrendipine, to rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Simple Method for Normalization of Aortic Contractility - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Properties of Levamlodipine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a widely prescribed calcium channel blocker for the management of hypertension and angina. Beyond its established role in regulating blood pressure, a growing body of evidence suggests that its parent compound, amlodipine, possesses significant antioxidant properties. These properties are independent of its calcium channel blocking activity and may contribute to its cardiovascular protective effects. This technical guide provides an in-depth overview of the in vitro antioxidant characteristics of amlodipine, serving as a crucial reference for levamlodipine research due to the limited availability of data on the pure S-enantiomer. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated molecular pathways to support further investigation into the antioxidant potential of levamlodipine.

Introduction: Levamlodipine and Its Antioxidant Potential

Amlodipine is a racemic mixture of S-amlodipine (levamlodipine) and R-amlodipine. The antihypertensive effects are primarily attributed to levamlodipine.[1] In vitro studies have consistently demonstrated that amlodipine exhibits antioxidant activity by scavenging free radicals, inhibiting lipid peroxidation, and modulating oxidative stress-related signaling pathways. These antioxidant actions are thought to provide vasoprotective and anti-atherosclerotic benefits. While direct quantitative in vitro antioxidant data for levamlodipine is scarce in publicly available literature, the extensive research on amlodipine provides a strong foundation for understanding the potential antioxidant capabilities of its active enantiomer.

Quantitative Data on In Vitro Antioxidant Activity of Amlodipine

The following tables summarize the available quantitative data from various in vitro antioxidant assays performed on amlodipine. These values provide a benchmark for its antioxidant efficacy.

Table 1: Free Radical Scavenging Activity of Amlodipine

| Assay Type | Radical Scavenged | Test System | Key Findings | Reference |

| DPPH Assay | 2,2-diphenyl-1-picrylhydrazyl | Methanolic solution | Amlodipine demonstrated significant, though inconsistent and non-concentration dependent, free radical scavenging activity (56.89% inhibition at 10 mg/ml). | [2] |

| Nitric Oxide Scavenging Assay | Nitric Oxide | Sodium nitroprusside solution | Amlodipine exhibited nitric oxide free radical scavenging activity. | [2] |

Table 2: Efficacy of Amlodipine in Modulating Oxidative Stress Markers

| Assay Type | Oxidative Stress Marker | Test System | Key Findings | Reference |

| Lipid Peroxidation Inhibition | Malondialdehyde (MDA) | Cholesterol-fed rabbits | Amlodipine treatment led to a decrease in MDA levels. | |

| Superoxide Dismutase (SOD) Activity | Superoxide Dismutase | Patients with essential hypertension | Amlodipine therapy resulted in an increase in SOD levels. | |

| Nitric Oxide (NO) Bioavailability | NO and Peroxynitrite (ONOO⁻) | Aortic and glomerular endothelial cells from spontaneously hypertensive rats | Amlodipine treatment restored NO levels and decreased ONOO⁻ levels, increasing the NO/ONOO⁻ ratio. |

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below. These protocols can be adapted for the evaluation of levamlodipine.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Reagents:

-

DPPH solution (0.1 mM in methanol)

-

Levamlodipine/Amlodipine stock solution (in a suitable solvent like methanol or DMSO)

-

Ascorbic acid or Trolox (positive control)

-

Methanol (or other suitable solvent)

-

-

Procedure:

-

Prepare serial dilutions of the test compound (levamlodipine/amlodipine) and the positive control.

-

In a 96-well plate or cuvettes, add a specific volume of the test compound or control to a defined volume of the DPPH solution.

-

A control well should contain the solvent and DPPH solution. A blank well should contain the solvent only.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging percentage against concentration.

Nitric Oxide (NO) Scavenging Assay

-

Principle: This assay relies on the generation of nitric oxide from sodium nitroprusside in an aqueous solution. The NO produced interacts with oxygen to form nitrite ions, which are quantified using the Griess reagent. Antioxidants compete with oxygen, leading to a reduction in nitrite formation.

-

Reagents:

-

Sodium nitroprusside (10 mM in phosphate-buffered saline, pH 7.4)

-

Griess reagent (equal parts of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Levamlodipine/Amlodipine stock solution

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Mix the sodium nitroprusside solution with various concentrations of the test compound.

-

Incubate the mixture at room temperature for a specified time (e.g., 150 minutes).

-

Add an equal volume of Griess reagent to the incubated solution.

-

Allow the color to develop for 5-10 minutes at room temperature.

-

Measure the absorbance at 546 nm.

-

-

Calculation: The percentage of NO scavenging is calculated by comparing the absorbance of the sample with the control (without the test compound).

Reducing Power Assay

-

Principle: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The Fe²⁺ then forms a colored complex (Prussian blue) with ferric chloride, and the intensity of the color is measured spectrophotometrically. A higher absorbance indicates greater reducing power.

-

Reagents:

-

Phosphate buffer (0.2 M, pH 6.6)

-

Potassium ferricyanide (1% w/v)

-

Trichloroacetic acid (10% w/v)

-

Ferric chloride (0.1% w/v)

-

Levamlodipine/Amlodipine stock solution

-

-

Procedure:

-

Mix the test compound at various concentrations with the phosphate buffer and potassium ferricyanide solution.

-

Incubate the mixture at 50°C for 20 minutes.

-

Add trichloroacetic acid to stop the reaction and centrifuge the mixture.

-

Take the supernatant and mix it with distilled water and ferric chloride solution.

-

Allow the mixture to stand for 10 minutes for color development.

-

Measure the absorbance at 700 nm.

-

-

Calculation: Increased absorbance of the reaction mixture indicates increased reducing power.

Hydroxyl Radical Scavenging Assay

-

Principle: This assay is often based on the Fenton reaction, where hydroxyl radicals are generated by the reaction of Fe²⁺ with H₂O₂. The hydroxyl radicals then degrade a detector molecule (e.g., deoxyribose), and the extent of degradation is measured. Antioxidants scavenge the hydroxyl radicals, thus preventing the degradation of the detector molecule.

-

Reagents:

-

Phosphate buffer (e.g., 20 mM, pH 7.4)

-

FeSO₄ solution

-

EDTA solution

-

H₂O₂ solution

-

Deoxyribose solution

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Levamlodipine/Amlodipine stock solution

-

-

Procedure:

-

Prepare a reaction mixture containing the test compound, FeSO₄-EDTA complex, H₂O₂, and deoxyribose in a phosphate buffer.

-

Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding TCA and TBA.

-

Heat the mixture in a boiling water bath to develop a pink chromogen.

-

Cool the mixture and measure the absorbance at 532 nm.

-

-

Calculation: The percentage of hydroxyl radical scavenging is calculated by comparing the absorbance of the sample to that of the control.

Signaling Pathways and Mechanisms of Action

Amlodipine's antioxidant effects are linked to its influence on specific cellular signaling pathways, particularly those involving nitric oxide synthase (eNOS) and NADPH oxidase.

Amlodipine's Influence on the eNOS Pathway

Amlodipine has been shown to increase the bioavailability of nitric oxide (NO), a key signaling molecule in the vasculature with vasodilatory and anti-inflammatory properties. This is achieved through the activation of endothelial nitric oxide synthase (eNOS). The proposed mechanism involves the phosphorylation of eNOS at Ser1177 and dephosphorylation at Thr495, leading to its activation.

Caption: Amlodipine enhances eNOS activity and NO production.

Experimental Workflow for In Vitro Antioxidant Assays

The general workflow for evaluating the in vitro antioxidant properties of a compound like levamlodipine involves a series of standardized assays.

Caption: General workflow for in vitro antioxidant evaluation.

Conclusion and Future Directions

References

The Pharmacokinetics and Metabolism of Levamlodipine Besylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, is a third-generation dihydropyridine calcium channel blocker widely used in the management of hypertension and angina. Its targeted action offers therapeutic efficacy at half the dose of racemic amlodipine, potentially reducing dose-dependent side effects. This technical guide provides an in-depth review of the pharmacokinetics and metabolism of levamlodipine besylate, presenting a comprehensive overview of its absorption, distribution, metabolism, and excretion (ADME) properties. Detailed experimental protocols for key in vivo and in vitro studies are provided, along with visualizations of metabolic pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Levamlodipine exerts its antihypertensive effect by selectively inhibiting the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and a subsequent reduction in blood pressure.[1] The stereoselective pharmacokinetics and metabolism of amlodipine underscore the rationale for the development of levamlodipine, as the (S)-enantiomer is primarily responsible for the therapeutic activity.[2][3] This guide synthesizes current knowledge on the disposition of this compound in the human body.

Pharmacokinetics

The pharmacokinetic profile of levamlodipine has been well-characterized in healthy human subjects and patient populations. The key parameters are summarized in the tables below.

Absorption

Following oral administration, levamlodipine is well absorbed, with peak plasma concentrations (Cmax) achieved between 6 and 12 hours.[4][5] The absolute bioavailability is estimated to be between 64% and 90%.[4][5] The absorption of levamlodipine is not significantly affected by the presence of food.[4][5]

Table 1: Pharmacokinetic Parameters of this compound (Single Oral Dose)

| Parameter | 2.5 mg Dose | 5 mg Dose | 20 mg S-amlodipine Besylate |

| Tmax (h) | 2-3 | 7.00 ± 2.00 to 7.80 ± 2.67 | 8.4 ± 3.6 |

| Cmax (ng/mL) | 8.3 - 9.3 | 3.01 ± 1.00 to 3.17 ± 0.93 | 6.13 ± 1.29 |

| AUC0–t (ng·hr/mL) | 95 ± 14 (t=48h) | 111.2 ± 29.2 to 116.8 ± 31.1 | 351 ± 72 |

| AUC0–∞ (ng·hr/mL) | - | 131.3 ± 35.5 to 136.5 ± 32.5 | - |

| Bioavailability (%) | 64 - 90 | 64 - 90 | 64 - 90 |

Data compiled from multiple sources.[5][6][7]

Distribution

Levamlodipine is extensively distributed throughout the body, with a large volume of distribution similar to that of racemic amlodipine (approximately 21 L/kg).[5][8] It is highly bound to plasma proteins, with approximately 93% of the circulating drug bound, primarily to albumin.[4][8]

Metabolism

Levamlodipine is extensively metabolized in the liver, with about 90% of the administered dose converted to inactive metabolites.[4][6] The primary metabolic pathway is the dehydrogenation of the dihydropyridine ring to a pyridine derivative (M9), a reaction predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[8][9][10] This pyridine metabolite can then undergo further O-demethylation, O-dealkylation, and oxidative deamination.[9] Studies have shown that CYP3A4 is the key enzyme in the metabolic clearance of amlodipine, with a lesser role for CYP3A5.[9][10]

Excretion

The elimination of levamlodipine from the plasma is biphasic, with a terminal elimination half-life of approximately 30 to 50 hours.[1][4] Steady-state plasma concentrations are typically reached after 7 to 8 days of consecutive daily dosing.[4] Excretion occurs primarily through the kidneys, with about 60% of the administered dose eliminated in the urine as metabolites and 10% as the unchanged drug.[7][8]

Table 2: Elimination and Clearance Parameters of this compound

| Parameter | Value |

| Elimination Half-life (t½) | 30 - 50 hours |

| Plasma Protein Binding | ~93% |

| Metabolism | ~90% (hepatic) |

| Primary Metabolite | Pyridine derivative (M9) |

| Primary Enzyme | CYP3A4 |

| Excretion | 60% in urine as metabolites, 10% as unchanged drug |

| Oral Clearance (S-amlodipine besylate) | 6.9 ± 1.6 mL/min/kg |

Data compiled from multiple sources.[1][4][5][7][8]

Experimental Protocols

In Vivo Pharmacokinetic Study in Healthy Human Subjects

Objective: To determine the pharmacokinetic profile of a single oral dose of this compound.

Methodology:

-

Study Design: A single-dose, open-label, two-period crossover study.[1]

-

Subjects: Healthy adult male and/or female volunteers.

-

Procedure:

-

Subjects fast overnight for at least 10 hours before drug administration.

-

A single oral dose of this compound (e.g., 5 mg) is administered with water.[1]

-

Serial blood samples (approximately 4 mL) are collected into tubes containing an anticoagulant (e.g., K3EDTA) at pre-dose (0 h) and at specified time points post-dose (e.g., 1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11, 12, 14, 24, 36, 48, 72, 96, 120, 144, and 168 hours).[1]

-

Plasma is separated by centrifugation (e.g., 1800 x g for 10 minutes at 4°C) and stored at -80°C until analysis.[1]

-

A washout period of at least 21 days is maintained between study periods.[1]

-

-

Bioanalysis: Plasma concentrations of levamlodipine are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters including Cmax, Tmax, AUC0-t, AUC0-∞, and t½.

Determination of Levamlodipine in Human Plasma by LC-MS/MS

Objective: To quantify the concentration of levamlodipine in human plasma samples.

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of human plasma, add an internal standard (e.g., a deuterated analog of amlodipine).

-

Add 500 µL of an extraction solvent (e.g., a mixture of ether and dichloromethane, 3:1 v/v).[7]

-

Vortex for a specified time (e.g., 5 minutes).

-

Centrifuge to separate the organic and aqueous layers (e.g., 3000 rpm for 5 minutes).

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A suitable C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[5]

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.025% formic acid) in a specific ratio (e.g., 90:10, v/v).[5]

-

Flow Rate: A constant flow rate (e.g., 0.8 mL/min).

-

Injection Volume: A defined volume (e.g., 10 µL).

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Transitions: Monitor specific precursor-to-product ion transitions for levamlodipine and the internal standard.

-

-

Calibration and Quantification:

-

Prepare a calibration curve by spiking known concentrations of levamlodipine into blank plasma.

-

Analyze the calibration standards and unknown samples.

-

Quantify the concentration of levamlodipine in the unknown samples by interpolating from the calibration curve.

-

In Vitro Metabolism Study using Human Liver Microsomes

Objective: To identify the metabolic pathways of levamlodipine and the P450 enzymes involved.

Methodology:

-

Incubation Mixture Preparation:

-

Prepare a reaction mixture containing human liver microsomes (HLM) (e.g., 0.5 mg/mL protein concentration), a phosphate buffer (pH 7.4), and levamlodipine at a specified concentration.[11]

-

-

Reaction Initiation and Incubation:

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding an NADPH-regenerating system.

-

Incubate at 37°C with gentle agitation for a defined period (e.g., up to 60 minutes).[12]

-

-

Reaction Termination:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).

-

-

Sample Processing and Analysis:

-

Centrifuge the mixture to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to identify and quantify the parent drug and its metabolites.

-

-

CYP450 Reaction Phenotyping:

-

To identify the specific CYP enzymes involved, conduct incubations in the presence of selective chemical inhibitors for different CYP isoforms (e.g., ketoconazole for CYP3A4).[9]

-

Alternatively, use recombinant human CYP enzymes to confirm the metabolic activity of individual isoforms.

-

Conclusion

This compound exhibits a favorable pharmacokinetic profile characterized by predictable absorption, extensive distribution, and metabolism primarily mediated by CYP3A4 into inactive metabolites. Its long elimination half-life allows for once-daily dosing, which is advantageous for patient compliance. The detailed understanding of its ADME properties, facilitated by the experimental protocols outlined in this guide, is crucial for the rational design of clinical studies, prediction of drug-drug interactions, and optimization of therapeutic regimens. This comprehensive technical guide serves as a valuable resource for scientists and researchers in the field of drug development, providing a solid foundation for further investigation and clinical application of levamlodipine.

References

- 1. Bioequivalence of this compound tablets in healthy Chinese subjects: a single-dose and two-period crossover randomized study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Influence of Amlodipine Enantiomers on Human Microsomal Cytochromes P450: Stereoselective Time-Dependent Inhibition of CYP3A Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciex.com [sciex.com]

- 5. Establishment and Validation of High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Assessment of Amlodipine and Indapamide in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects [scirp.org]

- 9. Amlodipine metabolism in human liver microsomes and roles of CYP3A4/5 in the dihydropyridine dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oyc.co.jp [oyc.co.jp]